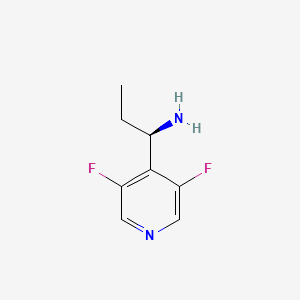
(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine is a chiral amine compound that features a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-difluoropyridine.
Alkylation: The pyridine ring is alkylated using a suitable alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to introduce the propyl group.
Reduction: The resulting intermediate is then subjected to reduction conditions, often using a reducing agent like lithium aluminum hydride (LiAlH4), to convert the intermediate to the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This results in the modulation of biological pathways, leading to the desired therapeutic or functional effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(3,5-dichloropyridin-4-yl)propan-1-amine: Similar structure but with chlorine atoms instead of fluorine.
(1R)-1-(3,5-dimethylpyridin-4-yl)propan-1-amine: Similar structure but with methyl groups instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of fluorine atoms in (1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents.
Binding Affinity: The fluorine atoms enhance the compound’s binding affinity to molecular targets, making it more effective in its applications.
Propiedades
Fórmula molecular |
C8H10F2N2 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H10F2N2/c1-2-7(11)8-5(9)3-12-4-6(8)10/h3-4,7H,2,11H2,1H3/t7-/m1/s1 |
Clave InChI |
JNYOBOZJGRWFQC-SSDOTTSWSA-N |
SMILES isomérico |
CC[C@H](C1=C(C=NC=C1F)F)N |
SMILES canónico |
CCC(C1=C(C=NC=C1F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


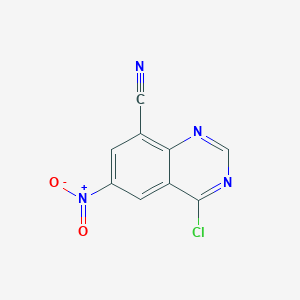

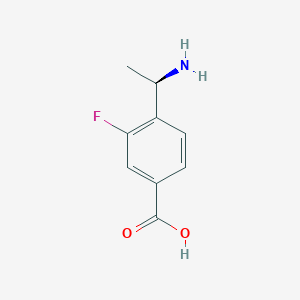

![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13028294.png)
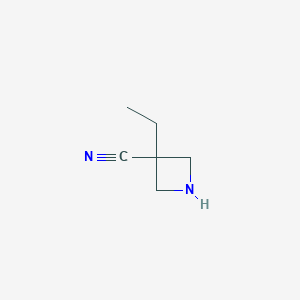

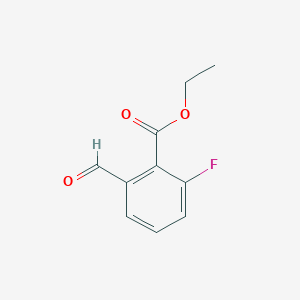
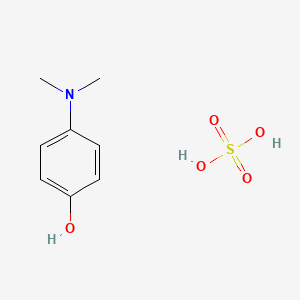


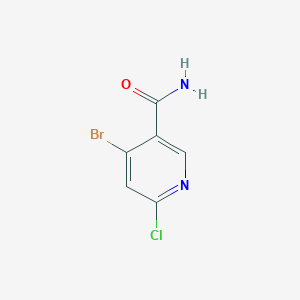
![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)

